![molecular formula C23H27N3O2 B2452728 4-(((4-cyanobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide CAS No. 1396685-66-7](/img/structure/B2452728.png)
4-(((4-cyanobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide
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Description
4-(((4-cyanobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesic drugs. It was first synthesized in the early 1990s by Abbott Laboratories, and since then, it has been extensively studied for its potential use in pain management.
Scientific Research Applications
Synthesis and Cytotoxic Activity
- A study explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines and demonstrated potent cytotoxicity against several cancer cell lines, highlighting the therapeutic potential of carboxamide derivatives in cancer treatment (Deady et al., 2003).
Catalytic Aminocarbonylation
- Research on homogeneous catalytic aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters demonstrated the synthesis of 2-oxo-carboxamide type derivatives, illustrating the versatility of carboxamides in synthetic organic chemistry (Müller et al., 2005).
Anticonvulsant Enaminones
- The crystal structures of three anticonvulsant enaminones were determined, contributing to the understanding of how structural variations in carboxamides can influence biological activity and molecular conformation (Kubicki et al., 2000).
Enzyme Inhibition
- Studies on the design and synthesis of mechanism-based inactivators for zinc proteases using carboxamide derivatives showcase the potential of these compounds in developing selective enzyme inhibitors (Mobashery et al., 1990).
Cytotoxic Evaluation of Schiff Bases
- The synthesis, spectral characterization, and cytotoxic evaluation of substituted sulfonamide Schiff bases demonstrate the use of carboxamide derivatives in developing compounds with potential chemotherapeutic applications (Govindaraj et al., 2021).
properties
IUPAC Name |
4-[(4-cyanophenyl)methoxymethyl]-N-(2-phenylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c24-16-20-6-8-21(9-7-20)17-28-18-22-11-14-26(15-12-22)23(27)25-13-10-19-4-2-1-3-5-19/h1-9,22H,10-15,17-18H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGNDBLLFZZJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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